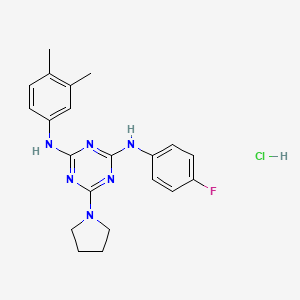

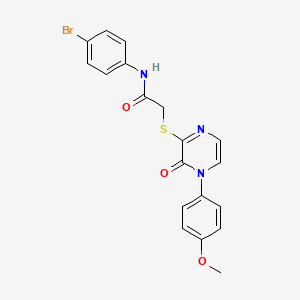

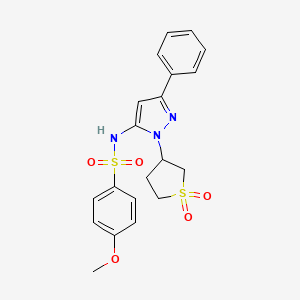

3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one" is a derivative of 1,2,4-triazine, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as polymer science and medicinal chemistry.

Synthesis Analysis

The synthesis of related triazine compounds has been explored in several studies. For instance, a series of isopropenyl-1,3,5-triazines were synthesized from the reaction of 2-amino-4-(m-aminoanilino)-6-isopropenyl-1,3,5-triazine with various acyl chlorides, leading to the formation of new comb-like polymers . Although the specific synthesis of "this compound" is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazine derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of a related compound, 3-amino-1,2,4-triazin-5(2H)-one, was determined using X-ray crystallography, revealing a slightly distorted triazine ring structure due to the asymmetry of the electronegativity of nitrogen . This information is valuable for understanding the molecular structure of "this compound" and predicting its behavior in various chemical contexts.

Chemical Reactions Analysis

The reactivity of triazine derivatives can lead to the formation of various products. For instance, the reaction of a triazine compound with carbon disulfide and benzyl bromide in a water/pyridine mixture resulted in the synthesis of a benzylmercapto triazolo-triazine . This demonstrates the potential for "this compound" to undergo similar reactions, which could be exploited in the synthesis of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The study of homopolymers of isopropenyl-1,3,5-triazines revealed glass transition temperatures around 182°C, and for certain derivatives, the ability to crystallize with melting temperatures around -21°C to 9°C . These properties are indicative of the potential thermal stability and phase behavior of "this compound", which could be relevant for its application in materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research has explored the synthesis of 1,2,4-triazole derivatives, including compounds structurally related to "3-((4-isopropylphenyl)amino)-1,2,4-triazin-5(4H)-one," for their antimicrobial properties. For instance, Bektaş et al. (2007) reported the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds to exhibit good or moderate activities against test microorganisms (Bektaş et al., 2007).

Molecular Structure and Crystal Packing

The study of the molecular structure and crystal packing of triazine derivatives, including those similar to "this compound," provides insights into their potential applications in designing new materials. Kaur et al. (2013) analyzed the crystal structure of amicarbazone, a compound with a triazine ring, highlighting its intramolecular and intermolecular hydrogen bonding which could influence its reactivity and stability (Kaur et al., 2013).

Functionalization and Sensing Applications

The strategic design and functionalization of compounds based on the triazine structure have been explored for selective gas/vapor sorption and sensing applications. Das and Mandal (2018) described the synthesis of an amine-decorated luminescent metal-organic framework using a triazine-based dicarboxylate ligand, showcasing its application in nanomolar sensing of 2,4,6-trinitrophenol in water, demonstrating the versatility of triazine derivatives in sensor technology (Das & Mandal, 2018).

Chemical Reactivity and Biological Properties

The chemical reactivity and biological properties of 3-amino-1,2,4-triazines have been reviewed, with emphasis on their significance as building blocks in synthetic and pharmaceutical chemistry. Abdel-Rahman et al. (2020) highlighted the unique reactivities of these compounds towards various reagents and their applications in synthesizing heterocycle derivatives with potential biological activities (Abdel-Rahman et al., 2020).

Asymmetric Induction in Organic Synthesis

The role of 3-aryl-1,2,4-triazin-5(4H)-ones in asymmetric synthesis has been investigated, with studies showing their reactivity with C-nucleophiles in the presence of N-protected amino acids to form diastereomeric products. This application is pivotal in the synthesis of chiral molecules, which are crucial in drug development and other areas of chemical research (Egorov et al., 2006).

Eigenschaften

IUPAC Name |

3-(4-propan-2-ylanilino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12-15-11(17)7-13-16-12/h3-8H,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSMVKKWTXQFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)

![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)

![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)

![(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505543.png)

![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2505555.png)